4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
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Overview
Description
4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 4-position and an amino group at the 3-position of the pyrazolo[3,4-b]pyridine core makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-nitropyridine with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazolopyridine . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group at the 3-position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolopyridines, which can have different functional groups at the 4-position or modifications at the amino group .
Scientific Research Applications
Chemistry: 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling, and inhibitors can be used to study their functions or as therapeutic agents .
Medicine: The compound has shown promise in the development of anti-cancer drugs. Its ability to inhibit specific kinases makes it a candidate for targeted cancer therapies .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine primarily involves its interaction with kinase enzymes. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition can disrupt cell signaling pathways that are essential for cell proliferation and survival, making it effective in cancer treatment . The molecular targets include various receptor tyrosine kinases, which are involved in the regulation of cell growth and differentiation .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the bromine atom at the 4-position but shares the core structure.
4-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine: Similar structure with a chlorine atom instead of bromine.
4-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine: Contains a fluorine atom at the 4-position.
Uniqueness: The presence of the bromine atom in 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine enhances its reactivity and allows for unique substitution patterns that are not possible with other halogenated derivatives . This makes it a valuable compound for the synthesis of novel chemical entities with potential biological activities .
Properties
Molecular Formula |
C6H5BrN4 |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
4-bromo-2H-pyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C6H5BrN4/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H3,8,9,10,11) |
InChI Key |
PWSYVNYGDQYYQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)N)Br |
Origin of Product |
United States |
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